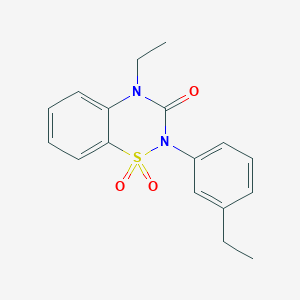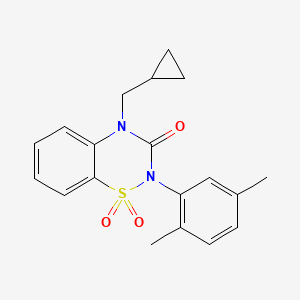![molecular formula C12H13BrN2O3 B6455899 ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate CAS No. 2549133-35-7](/img/structure/B6455899.png)
ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate, also known as EBPAC, is a synthetic compound used in scientific research. It is a brominated aminocarbonylpropionic acid ester and is used in various laboratory experiments such as enzymatic synthesis and enzyme-catalyzed reactions. The compound has several applications in biochemistry and physiology, and it has been used to study the mechanism of action of enzymes and other proteins.
科学的研究の応用
Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate has been used in a variety of scientific research applications. It has been used to study the mechanism of action of enzymes and other proteins, as well as to investigate the effects of different inhibitors on enzyme activity. It has also been used to study the structure and function of various proteins and to analyze the effects of different substrates on enzyme activity. Additionally, this compound has been used in drug discovery and development, as it can be used to study the binding of drugs to proteins and the effects of drug-protein interactions on enzyme activity.
作用機序
Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate is a brominated aminocarbonylpropionic acid ester, and its mechanism of action is based on its structure. The bromine atom in the molecule is electron-withdrawing, which makes the molecule more reactive and increases its reactivity with enzymes. The aminocarbonylpropionic acid ester moiety of the molecule also increases its reactivity with enzymes, as it can form hydrogen bonds with the active site of the enzyme. The molecule can also form covalent bonds with the enzyme, which can further increase its reactivity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including enzymes involved in the metabolism of drugs and toxins. It has also been shown to have an effect on the activity of certain hormones and neurotransmitters, as well as on the activity of receptors and ion channels. Additionally, this compound has been shown to have an effect on the expression of certain genes, as well as on the formation of certain proteins.
実験室実験の利点と制限
Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound and has a long shelf-life. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively non-specific compound and can interact with a variety of proteins and enzymes. Additionally, it can be toxic to cells in high concentrations, and it can be difficult to remove from the reaction mixture.
将来の方向性
There are several potential future directions for the use of ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate in scientific research. It could be used to study the effects of different inhibitors on enzyme activity and to investigate the structure and function of various proteins. Additionally, it could be used to study the binding of drugs to proteins and the effects of drug-protein interactions on enzyme activity. Additionally, it could be used to study the effects of different substrates on enzyme activity and to analyze the effects of different drugs on the expression of certain genes. Finally, it could be used to investigate the effects of different drugs on the activity of hormones and neurotransmitters, as well as on the activity of receptors and ion channels.
合成法
The synthesis of ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate is a multi-step process that involves several reactions. The first step is the synthesis of the brominated aminocarbonylpropionic acid ester, which is done by reacting 3-bromophenylacetic acid with an amine in the presence of a catalyst. The resulting product is then reacted with an alkyl halide in the presence of a base to form the desired this compound. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
特性
IUPAC Name |
ethyl (Z)-3-(3-bromoanilino)-2-carbamoylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-2-18-12(17)10(11(14)16)7-15-9-5-3-4-8(13)6-9/h3-7,15H,2H2,1H3,(H2,14,16)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKRDNSOGQSPOR-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC(=CC=C1)Br)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dimethoxyphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455817.png)
![2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B6455823.png)
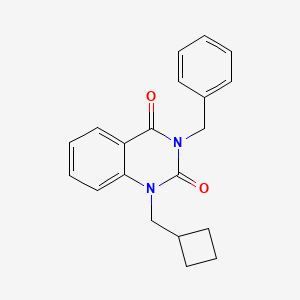
![3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6455834.png)
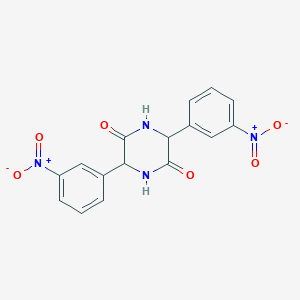
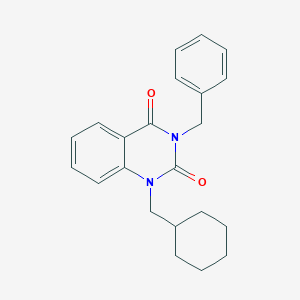
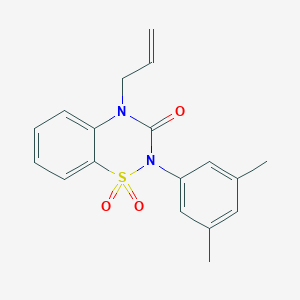
![2-(5-chloro-2-methylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455865.png)
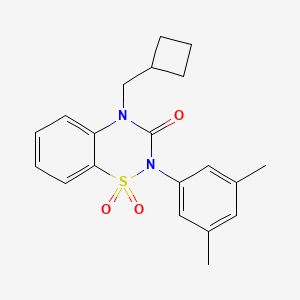
![methyl 3-[7-(4-methoxyphenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]propanoate](/img/structure/B6455885.png)
